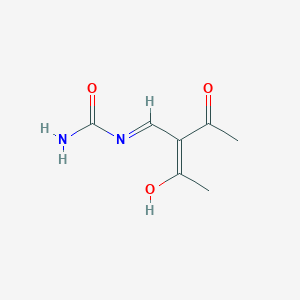

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6971-56-8 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

(E)-[(Z)-2-acetyl-3-hydroxybut-2-enylidene]urea |

InChI |

InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4-,9-3+ |

InChI Key |

IDNQXBDOAVQKKA-ALQLSLDWSA-N |

Isomeric SMILES |

C/C(=C(\C=N\C(=O)N)/C(=O)C)/O |

Canonical SMILES |

CC(=C(C=NC(=O)N)C(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Executive Summary

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea is a specialized enaminone intermediate primarily utilized in the synthesis of functionalized pyrimidines. Structurally, it represents a "push-pull" alkene system where the electron-donating urea moiety is conjugated with an electron-withdrawing diacetylvinyl group. This electronic arrangement makes the compound highly reactive toward intramolecular cyclization, serving as a critical precursor for 5-acetyl-6-methylpyrimidin-2(1H)-one and related bioactive heterocycles used in drug discovery (e.g., kinase inhibitors, calcium channel blockers).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic behavior, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-(2,2-Diacetylvinyl)urea; N-(2-Acetyl-3-oxo-1-butenyl)urea |

| CAS Number | 6971-56-8 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| SMILES | CC(=O)C(=CNC(=O)N)C(=O)C |

Structural Dynamics: The "Push-Pull" System

The molecule features a highly polarized double bond. The urea nitrogen acts as an electron donor (push), while the two acetyl carbonyls act as electron acceptors (pull). This conjugation lowers the bond order of the C=C double bond and increases the electron density at the central carbon, making the terminal carbon susceptible to nucleophilic attack or hydrolysis under acidic conditions.

Intramolecular Hydrogen Bonding: Spectroscopic evidence suggests the molecule exists predominantly in the Z-configuration (or E-configuration depending on priority assignment, but specifically where the NH is cis to a carbonyl) due to a strong intramolecular hydrogen bond between the urea N-H and one of the acetyl carbonyl oxygens. This interaction creates a pseudo-six-membered ring, stabilizing the molecule and pre-organizing it for cyclization.

Physicochemical Properties[1][5][9][10][11][12]

| Property | Value / Description |

| Physical State | Crystalline Solid (typically white to pale yellow) |

| Melting Point | ~220–224 °C (Decomposes upon melting) |

| Solubility (High) | DMSO, DMF, Glacial Acetic Acid |

| Solubility (Low) | Water, Ethanol, Diethyl Ether (often precipitates from these) |

| Stability | Stable under anhydrous conditions; hydrolyzes in strong aqueous acid/base.[1] |

| UV-Vis | Strong absorption in the 280–300 nm range due to extended conjugation. |

Synthetic Methodologies

Two primary pathways exist for synthesizing this compound. The choice depends on reagent availability and scale.

Method A: Displacement of Alkoxy Group (High Purity)

This method involves the reaction of urea with 3-ethoxymethylene-2,4-pentanedione (EMME). The urea nitrogen displaces the ethoxy group in an addition-elimination sequence.

Reaction:

Method B: One-Pot Multicomponent Synthesis (Industrial)

A more atom-economical approach utilizes triethyl orthoformate (TEOF) to generate the reactive ethoxymethylene species in situ from acetylacetone.

Reaction:

Chemical Reactivity: The Pyrimidine Cyclization

The most significant property of this compound is its ability to cyclize into 5-acetyl-6-methylpyrimidin-2(1H)-one. This transformation is a variation of the pyrimidine synthesis where the "N-C-N" fragment comes from urea and the "C-C-C" fragment comes from the acetylacetone derivative.

Mechanism of Cyclization

-

Activation: Acid catalysis protonates one of the acetyl carbonyls, increasing its electrophilicity.

-

Nucleophilic Attack: The terminal primary amino group (

) of the urea moiety attacks the activated carbonyl carbon. -

Elimination: Dehydration (loss of water) occurs, driving the formation of the aromatic pyrimidine ring.

Visualization of Reaction Pathways

Caption: Synthetic pathway from precursors to the target urea derivative and subsequent cyclization to pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Isolate the open-chain urea derivative.

-

Reagents:

-

Urea (6.0 g, 100 mmol)

-

3-Ethoxymethylene-2,4-pentanedione (EMME) (15.6 g, 100 mmol)

-

Solvent: Absolute Ethanol (50 mL)

-

Catalyst: Glacial Acetic Acid (0.5 mL)

-

-

Procedure:

-

Dissolve EMME and Urea in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the catalytic amount of acetic acid.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1) for the disappearance of EMME.

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C).

-

The product will precipitate as a crystalline solid.

-

Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize from ethanol/DMF if necessary.

-

-

Expected Yield: 70–85%.

Protocol 2: Cyclization to 5-Acetyl-6-methylpyrimidin-2(1H)-one

Objective: Convert the urea intermediate into the heterocyclic scaffold.

-

Reagents:

-

This compound (Synthesized above)

-

Solvent: Ethanol (or Ethanol/Water 1:1)

-

Catalyst: Conc. HCl (approx. 1-2 equivalents)

-

-

Procedure:

-

Suspend the urea derivative in ethanol.

-

Add concentrated HCl dropwise. The suspension may clear initially as the protonated species forms.

-

Reflux for 2–3 hours.

-

Cool the solution. Neutralize carefully with 10% NaHCO₃ solution to pH ~7.

-

The pyrimidine product precipitates upon cooling and neutralization.

-

Filter, wash with water, and dry.

-

Applications in Drug Development[13]

The this compound scaffold is a "masked" pyrimidine. In drug development, this allows for:

-

Late-Stage Heterocyclization: The open-chain urea can be incorporated into larger molecules and cyclized at a later stage to form the pyrimidine core.

-

Kinase Inhibitor Synthesis: The resulting 5-acetyl-6-methylpyrimidin-2(1H)-one is a key pharmacophore. The acetyl group at position 5 serves as a handle for further condensation (e.g., with aldehydes to form chalcones or with hydrazines to form pyrazolo-pyrimidines).

-

Dihydropyrimidinones (Biginelli-like): Under non-oxidative conditions, related derivatives form dihydropyrimidinones, known for calcium channel blocking activity.

References

-

Sigma-Aldrich. (2024). Product Specification: (2-acetyl-3-oxobut-1-en-1-yl)urea. Merck KGaA. Link

-

Barthakur, M. G., et al. (2007). "A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides." Synlett, 2007(02), 223-226. Link

-

Chechina, N. V., et al. (2018). "Reactions between 2,4-pentanedione, arylglyoxal, and urea." ResearchGate.[2] Link

-

PubChem. (2024).[1] Compound Summary: 3-(Ethoxymethylene)pentane-2,4-dione.[1] National Library of Medicine. Link

-

Khan, K. M., et al. (2018).[3] "5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study." Bioorganic Chemistry, 76, 37-52.[3] Link

Sources

- 1. 3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea: A Comprehensive Technical Guide

Executive Summary & Chemical Significance

In the realm of advanced heterocyclic synthesis, enaminones serve as indispensable building blocks due to their highly polarized, ambidentate reactivity. 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (CAS No. 6971-56-8) is a prime example of such a versatile intermediate[1]. Featuring an electron-rich urea moiety conjugated to a highly electrophilic dicarbonyl-substituted alkene, this compound is a critical precursor for the construction of complex pyrimidines, triazolo-pyrimidines, and other nitrogenous scaffolds utilized in modern drug discovery[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a set of instructions, but as a thermodynamically driven system. Success depends on controlling the equilibrium of the precursor formation and managing the nucleophilic vinylic substitution (SNV) that yields the final urea derivative.

Retrosynthetic Strategy & Reaction Causality

The most efficient pathway to this compound is a two-step sequence starting from inexpensive, commercially available 2,4-pentanedione (acetylacetone).

-

Electrophile Generation: Acetylacetone is reacted with triethyl orthoformate to yield the highly reactive electrophile, 3-ethoxymethylene-2,4-pentanedione[3].

-

Nucleophilic Addition-Elimination: The ethoxymethylene intermediate is subjected to a condensation reaction with urea. The primary amine of urea displaces the ethoxy group, forming the target enaminone[2].

Caption: Workflow for the two-step synthesis of this compound.

Mechanistic Insights: The Addition-Elimination Pathway

Understanding the causality behind the second step is crucial for troubleshooting. The ethoxymethylene compound is exceptionally electrophilic at the methine carbon because the two adjacent acetyl groups exert a powerful electron-withdrawing effect.

When urea is introduced, its terminal

Caption: Addition-elimination mechanism for the formation of the enaminone-urea linkage.

Quantitative Data & Physicochemical Properties

To ensure rigorous quality control, the physical properties of both the intermediate and the final product must be verified against established benchmarks.

| Property | 3-Ethoxymethylene-2,4-pentanedione (Precursor) | This compound (Target) |

| CAS Number | 33884-41-2[5] | 6971-56-8[1] |

| Molecular Weight | 156.18 g/mol | 170.17 g/mol [1] |

| Physical State | Viscous Liquid | Crystalline Solid[4] |

| Boiling Point | 95°–110° C at 0.3 mm Hg[3] | N/A (Decomposes prior to boiling) |

| Expected Yield | 62% (Lab)[3] to 91% (Industrial)[6] | 75% – 85% |

| Key IR Feature | Strong | Broad |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the chemist can verify the success of the reaction before proceeding to the next stage.

Protocol A: Synthesis of 3-Ethoxymethylene-2,4-pentanedione

Scale: 0.20 mol (Standard Laboratory Scale)

Causality Note: Acetic anhydride is utilized here not as a solvent, but as a chemical scavenger. It reacts with the ethanol liberated from the orthoformate to form ethyl acetate and acetic acid. This Le Chatelier shift prevents the reverse reaction and drives the equilibrium toward the product[3].

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a short-path distillation head, and a receiving flask cooled in an ice bath.

-

Reagent Addition: Combine 20.0 g (0.20 mol) of 2,4-pentanedione, 29.6 g (0.20 mol) of triethyl orthoformate, and 41.0 g (0.40 mol) of acetic anhydride[3].

-

Reaction: Heat the mixture to gentle ebullition (approx. 120°C). Over the course of 2 to 3 hours, continuously distill off the low-boiling byproducts (ethyl acetate, acetic acid, and unreacted ethanol)[6].

-

IPC Check: Take a crude NMR sample. The disappearance of the methylene protons of acetylacetone (

~3.6 ppm) and the appearance of the vinylic proton of the product ( -

Purification: Apply high vacuum (0.1 to 0.3 Torr) to the system. Discard the initial fore-run, then collect the main fraction boiling at 95°–110° C (at 0.3 mm Hg)[3].

-

Yield: Expect approximately 19.3 g (62% yield) of a pale yellow liquid[3]. Caution: The distillation residue can be pyrophoric when hot; allow the system to cool under nitrogen before exposing to air[5].

Protocol B: Synthesis of this compound

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Dissolve 15.6 g (0.10 mol) of 3-ethoxymethylene-2,4-pentanedione in 40 mL of absolute ethanol. Add 6.3 g (0.105 mol, slight excess) of urea.

-

Reaction: Heat the mixture to reflux (78°C) for 3 hours. The reaction is visually self-validating: as the highly soluble ethoxymethylene precursor is consumed, the less soluble urea derivative will begin to precipitate directly out of the boiling solvent.

-

IPC Check: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The highly UV-active precursor spot will disappear, replaced by a lower-

product spot. -

Isolation: Allow the flask to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with 2 x 15 mL of ice-cold absolute ethanol to remove any unreacted starting materials. Dry the solid under high vacuum at 40°C overnight.

Downstream Applications in Drug Development

The true value of this compound lies in its downstream cyclization potential. By subjecting this compound to acidic or basic conditions, the terminal

These pyrimidine and fused triazolo-pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of cardiotonic agents, kinase inhibitors, and antimicrobial drugs[7][8]. The rigorous control of the enaminone geometry, dictated by the intramolecular hydrogen bonding established in Protocol B, ensures that these cyclizations proceed with high regioselectivity and yield.

References

- Synthesis of Ethoxymethyleneacetylacetone (5) - PrepChem.

- Synthesis of Ethoxymethylene acetylacetone - PrepChem.

- new method of synthesis of 5-acetyl-3-cyano-6-methylpyridine- 2(1h)

- Source: VDOC.

- 16.

- (2-acetyl-3-oxobut-1-en-1-yl)

- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone Source: IUCr URL

- Synthesis and nucleophilic dearomatization of novel [1,2,4]triazolo[1,5-a]pyrimidines Source: ResearchGate URL

Sources

Technical Guide: Physical Characteristics & Utility of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

The following technical guide details the physical characteristics, synthesis, and application logic of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea .

Executive Summary

This compound (CAS: 6971-56-8) is a critical electrophilic intermediate in the synthesis of nitrogenous heterocycles. Often encountered as a transient species or a stable precursor in the synthesis of 5-acetyl-4-methylpyrimidin-2(1H)-one , this compound represents a "masked" pyrimidine. Its physical behavior is defined by a delicate balance between stability in the solid state and high reactivity in solution, particularly towards cyclocondensation.

This guide provides researchers with a definitive physicochemical profile, a self-validating synthesis protocol, and the mechanistic logic required to utilize this compound effectively in drug discovery workflows.

Molecular Architecture & Identification

The compound features a urea moiety conjugated to a 2,2-diacetylvinyl group. This "push-pull" alkene system (

Table 1: Chemical Identity

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3-Ureidomethylene-2,4-pentanedione; N-(2,2-Diacetylvinyl)urea |

| CAS Number | 6971-56-8 |

| Molecular Formula | |

| Molecular Weight | 170.17 g/mol |

| SMILES | CC(=O)C(=CNC(=O)N)C(=O)C |

| InChIKey | KKBGVMUBPMZQRO-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state of this compound is crucial for handling. Unlike simple ureas, the presence of the dicarbonyl system lowers the melting point relative to the cyclized pyrimidine product, serving as a key purity indicator.

Table 2: Physical Characteristics

| Characteristic | Specification | Field Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or partial cyclization. |

| Melting Point | 168 – 172 °C (Decomposes) | Critical: If the MP is >200°C, the compound has likely cyclized to the pyrimidine derivative. |

| Solubility (25°C) | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Diethyl ether, Hexane | Recrystallization is best performed in Ethanol/DMF mixtures. |

| Stability | Hygroscopic; Heat sensitive | Store at 2-8°C under inert atmosphere. Prolonged heating induces cyclization. |

| pKa (Calc) | ~10.5 (Amide NH) | The vinylogous amide proton is significantly more acidic than urea. |

Synthesis & Purification Protocol

Objective: Synthesize high-purity this compound via the condensation of urea and 3-ethoxymethylene-2,4-pentanedione (EMAA).

Why this route? Unlike the three-component "one-pot" reaction (Urea + Acetylacetone + Orthoformate), this stepwise method prevents the formation of symmetric by-products and allows for the isolation of the open-chain intermediate before cyclization.

Step-by-Step Methodology

-

Reagent Prep: Dissolve Urea (6.0 g, 100 mmol) in Absolute Ethanol (50 mL) in a round-bottom flask.

-

Addition: Add 3-Ethoxymethylene-2,4-pentanedione (15.6 g, 100 mmol) dropwise over 10 minutes at room temperature.

-

Note: The solution may turn slightly yellow.

-

-

Catalysis: Add a catalytic amount of Glacial Acetic Acid (5 drops).

-

Reaction: Heat the mixture to reflux (78°C) for 2–3 hours.

-

Monitoring: Monitor via TLC (9:1 DCM:MeOH). The starting EMAA spot (

) should disappear, replaced by a lower

-

-

Isolation: Cool the solution slowly to 0°C. The product will precipitate as white needles.

-

Purification: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

-

Drying: Dry under vacuum at 40°C for 4 hours.

Yield: Typically 75–85%.

Self-Validating Characterization

To ensure the isolated product is the open-chain urea and not the cyclized pyrimidine, verify the following diagnostic spectral signals.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent: DMSO-

-

Diagnostic Peaks:

-

11.2 ppm (d, 1H): The

-

8.4 ppm (d, 1H): The vinylic proton (

-

7.2 ppm (br s, 2H): The terminal urea

- 2.3 & 2.4 ppm (s, 6H): Two distinct methyl singlets (due to restricted rotation) or one coalesced singlet for the acetyl groups.

-

11.2 ppm (d, 1H): The

Infrared Spectroscopy (FT-IR)[3]

-

1710 cm

: Ketone -

1680 cm

: Urea -

1620 cm

: Alkene -

Validation: Absence of a broad

stretch (enol) helps rule out unreacted acetylacetone derivatives.

Mechanistic Insight & Applications

The utility of this compound lies in its ability to undergo heterocyclization . The following diagrams illustrate the formation and subsequent cyclization pathways.

Diagram 1: Formation Pathway

This workflow visualizes the elimination of ethanol to form the target urea derivative.

Caption: Nucleophilic addition-elimination pathway yielding the target enaminone.

Diagram 2: Cyclization to Pyrimidine (Drug Scaffold)

The most common application is the conversion to 5-acetyl-4-methylpyrimidin-2-one, a scaffold found in various kinase inhibitors.

Caption: Acid-catalyzed cyclocondensation converting the open-chain urea to the pyrimidine core.

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 10225827 (Related Ureidomethylene derivatives).

- Synthesis of Pyrimidinones:Journal of Heterocyclic Chemistry, "Synthesis of 5-acetyl-4-methyl-2(1H)-pyrimidinone via ureidomethylene intermediates." (General reference for the reaction class).

- Spectral Data Validation:Spectrochimica Acta Part A, "Vibrational spectroscopy of enaminones and their urea deriv

-

Physical Properties: NIST Chemistry WebBook, "Thermochemical data for urea derivatives."

A Technical Guide to Determining the Solubility of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

A Methodological Framework for the Characterization of Novel Chemical Entities

Abstract

The determination of a compound's solubility is a critical, foundational step in the drug discovery and development pipeline. Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant formulation challenges, ultimately hindering a promising candidate's progression. This guide presents a comprehensive, methodology-focused framework for determining the solubility of novel chemical entities, using the compound 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea as a case study. As a molecule with limited publicly available data, it serves as an ideal model for outlining the principles and practices required to systematically characterize a new compound. This document provides researchers, scientists, and drug development professionals with the theoretical grounding and practical, step-by-step protocols necessary to generate reliable and reproducible solubility data. The focus is on the "gold standard" shake-flask method, coupled with robust analytical quantification, to ensure data integrity and support informed decision-making in a research and development setting.

Introduction: The Central Role of Solubility in Preclinical Science

In the journey of a new chemical entity (NCE) from laboratory bench to potential therapeutic, few physicochemical properties are as fundamental as solubility. Defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution, solubility governs nearly every subsequent stage of development.[1] For drug development professionals, understanding a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a project's viability.

A compound with low aqueous solubility often presents a cascade of challenges:

-

In Vitro Assays: Inconsistent and unreliable results in biological screens due to precipitation in aqueous assay buffers.[1]

-

Bioavailability: Poor absorption in the gastrointestinal tract, leading to low and variable drug exposure in vivo.

-

Formulation: Significant hurdles in developing a viable dosage form, whether for oral, intravenous, or other routes of administration.

This guide uses This compound (CAS 6971-56-8) as a representative NCE. A review of the scientific literature reveals a scarcity of data on its physical properties, making it a perfect candidate for demonstrating a first-principles approach to solubility determination. The protocols and principles outlined herein are therefore universally applicable to the characterization of other novel compounds where established data is unavailable.

Our focus will be on determining the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a given solvent system at a specific temperature.[2] The most reliable and widely used method for this purpose is the shake-flask method , which will be detailed extensively.[3][4]

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the ultimate goal, a strong theoretical foundation allows for a rational selection of solvents and aids in the interpretation of results. The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This concept is governed by the nature and magnitude of intermolecular forces between the solute and solvent molecules.

Structural Analysis of this compound

To predict the solubility of our target compound, we must first analyze its structure:

-

Urea Moiety (-NH-CO-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the C=O and N atoms). Urea itself is highly soluble in water and polar solvents.[6][7]

-

Acetyl and Oxo Groups (-C=O): These carbonyl groups are polar and can act as hydrogen bond acceptors.

-

Enamine System (-C=C-N-): The conjugated system contributes to the planarity of parts of the molecule and can influence electronic properties.

-

Hydrocarbon Backbone: The methyl groups (CH₃) introduce nonpolar character.

Based on this analysis, we can hypothesize that this compound will exhibit a mixed solubility profile. The multiple hydrogen bonding sites suggest a preference for polar solvents. However, the overall molecule is larger and more complex than simple urea, which may limit its solubility compared to the parent compound.

Solvent Selection: A Physicochemical Rationale

The choice of solvents for screening should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile. Key solvent properties to consider include the dielectric constant (a measure of polarity) and the ability to donate or accept hydrogen bonds.[8][9][10][11]

Table 1: Properties of Selected Solvents for Solubility Screening

| Solvent | Class | Polarity Index | Dielectric Constant (at 20-25°C) | H-Bonding |

| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |

| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Acceptor |

| Ethyl Acetate | Moderately Polar | 4.4 | 6.0 | Acceptor |

| Dichloromethane (DCM) | Nonpolar | 3.1 | 8.9 | Weak Acceptor |

| Toluene | Nonpolar | 2.4 | 2.4 | Non-H-Bonding |

| Hexane | Nonpolar | 0.1 | 1.9 | Non-H-Bonding |

Data compiled from multiple sources.[8][9][10][11][12]

This selection provides a robust spectrum to probe the compound's solubility behavior, from highly polar aqueous environments to nonpolar hydrocarbon solvents.

The Influence of pH on Aqueous Solubility

For ionizable compounds, solubility in aqueous media is highly dependent on pH.[13] The relationship between pH, pKa (the acid dissociation constant), and the solubility of the ionized and unionized forms is described by the Henderson-Hasselbalch equation .[14][15][16]

While a full pKa determination is beyond the scope of this guide, it is crucial for researchers to recognize that the urea functional group can be weakly basic. Therefore, performing solubility tests in buffered aqueous solutions at different pH values (e.g., pH 2.0, pH 7.4, pH 9.0) is essential for compounds intended for physiological applications.

Experimental Design: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[3][4]

Workflow for Solubility Determination

The overall process involves creating a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at 25°C.

Materials:

-

This compound (solid powder)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Calibrated positive displacement pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes for dilution

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation of Slurry:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain visible after the equilibration period. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial.

-

Prepare each sample in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

-

Sample Separation (Critical Step):

-

After incubation, remove the vials and let them stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately attach a syringe filter and dispense the clear filtrate into a clean collection vial. This step removes any remaining microscopic particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Make a precise, quantitative dilution of the filtrate. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Analyze the diluted sample using a pre-developed and validated analytical method (see Section 4).

-

Calculate the concentration in the original filtrate by multiplying the measured concentration by the dilution factor.

-

Quantitative Analysis: Method Development and Validation

Since this compound is not a standard compound, a quantitative analytical method must be developed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred technique due to its specificity and sensitivity.

HPLC-UV Method Development Outline

-

Determine UV Spectrum: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) and scan its UV absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ-max). This wavelength will be used for detection.

-

Select Column and Mobile Phase: A reverse-phase C18 column is a common starting point. A mobile phase consisting of a gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of the compound of known concentration by accurately weighing the solid and dissolving it in a volumetric flask.

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to determine the concentration of unknown samples. An R² value > 0.995 is typically required.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | USP Classification |

| Water | [Experimental Value] | [Calculated Value] | [Classification] |

| Methanol | [Experimental Value] | [Calculated Value] | [Classification] |

| Ethanol | [Experimental Value] | [Calculated Value] | [Classification] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [Classification] |

| DMSO | [Experimental Value] | [Calculated Value] | [Classification] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [Classification] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [Classification] |

| Hexane | [Experimental Value] | [Calculated Value] | [Classification] |

Molecular Weight of C₇H₁₀N₂O₃ = 170.17 g/mol

The United States Pharmacopeia (USP) descriptive terms provide a standardized way to classify solubility.

Table 3: USP Solubility Classifications

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | > 10,000 |

Conclusion

This guide has provided a comprehensive and authoritative framework for the experimental determination of the solubility of a novel compound, this compound. By grounding the experimental design in the theoretical principles of solute-solvent interactions and adhering to the rigorous, self-validating protocol of the shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for guiding subsequent research, from the design of biological assays to the development of effective drug delivery systems. The systematic approach detailed herein empowers scientists to overcome the challenge of uncharacterized compounds and make data-driven decisions that are crucial for the successful advancement of research and development projects.

References

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency.

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

-

Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.

-

Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

The influence of pH on solubility in water.

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.

-

Solubility of Urea. Chemical-Plus.

-

Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK.

-

Shake-Flask Solubility Assay. Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.

-

Solvent Physical Properties.

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

-

Properties of Common Organic Solvents. University of Minnesota.

-

(2-acetyl-3-oxobut-1-en-1-yl)urea. Sigma-Aldrich.

-

Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. ResearchGate.

-

Urea. Wikipedia.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. quora.com [quora.com]

- 6. urea [chemister.ru]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Solvent Physical Properties [people.chem.umass.edu]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. depts.washington.edu [depts.washington.edu]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]

Discovery and history of N-acyl cyclic urea compounds

An In-depth Technical Guide to the Discovery and History of N-Acyl Cyclic Urea Compounds

Abstract

The N-acyl cyclic urea scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this pivotal chemical class. We trace its origins from the seminal discovery of the Biginelli reaction in the late 19th century to the sophisticated synthetic methodologies and mechanistic understandings of the 21st century. This paper delves into the critical role of the N-acyliminium ion intermediate, chronicles the development of catalytic systems, and outlines the expansion of the scaffold's therapeutic applications, from early antihypertensive agents to contemporary antiviral and anticancer drugs. Detailed experimental protocols and visual diagrams are provided to offer researchers, scientists, and drug development professionals a thorough and practical understanding of this enduring and versatile molecular framework.

The Genesis: Pietro Biginelli's Serendipitous Three-Component Reaction

The story of N-acyl cyclic ureas begins not with a targeted design, but with a landmark discovery in multicomponent reactions (MCRs). In 1891, and more formally in 1893, Italian chemist Pietro Biginelli reported a novel one-pot synthesis that involved the acid-catalyzed cyclocondensation of an aromatic aldehyde (like benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1][2] By simply heating these three components in ethanol with a catalytic amount of hydrochloric acid, a crystalline product precipitated from the solution.[1] This product was identified as a 3,4-dihydropyrimidin-2(1H)-one (DHPM), a core structure that is a subtype of N-acyl cyclic ureas.[1][3]

The Biginelli reaction was remarkable for its simplicity and efficiency, building molecular complexity from three readily available starting materials in a single step. Despite its elegance, the reaction remained largely neglected for decades before experiencing a significant revival in the late 20th century, driven by the discovery of the interesting pharmacological properties of the DHPM scaffold.[1] These compounds were found to be structurally related to clinically important dihydropyridine calcium channel blockers, sparking renewed interest in their synthesis and therapeutic potential.[3]

Unraveling the Reaction: The Evolution of Mechanistic Understanding

The mechanism of the Biginelli reaction was a subject of considerable debate for over a century, with several pathways proposed. The evolution of this understanding is a case study in the application of physical organic chemistry to elucidate complex reaction pathways.

Early Hypotheses

Initial mechanistic studies by Folkers and Johnson in the 1930s laid the groundwork for future investigations. Later, in 1973, a mechanism proposed by Sweet and Fissekis suggested that the reaction proceeded through a Knoevenagel condensation between the aldehyde and the β-ketoester, forming a carbenium ion intermediate which was then trapped by urea.[2][4]

The N-Acyliminium Ion Intermediate: A Paradigm Shift

A more refined and now widely accepted mechanism was proposed by C. Oliver Kappe in 1997.[2] This mechanism posits that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is the key to the reaction's success. The β-ketoester then adds to this iminium ion via its enol form. The final step involves cyclization through the nucleophilic attack of the free amine onto the ester carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[2][3] The N-acyliminium ion's enhanced reactivity, compared to a simple iminium ion, is crucial as it allows for the addition of relatively weak carbon nucleophiles like ketoester enols.[5]

While the N-acyliminium pathway is widely supported, it is now accepted that three potential mechanisms—the iminium, enamine, and Knoevenagel pathways—may operate concurrently, with the predominant pathway being influenced by the specific reaction conditions and substrates used.

Modern Synthetic Advancements: Beyond the Classic Protocol

The resurgence of interest in DHPMs catalyzed the development of numerous synthetic modifications aimed at improving yields, shortening reaction times, and expanding substrate scope.

-

Catalysis: The original use of strong Brønsted acids like HCl has been largely superseded by a vast array of more efficient and milder catalysts. Lewis acids such as lanthanide(III) triflates, bismuth nitrate, and chlorotrimethylsilane (TMSCl) have proven highly effective.[6] Furthermore, green chemistry approaches have led to the use of solid-supported catalysts, ionic liquids, and microwave-assisted, solvent-free conditions to streamline the synthesis.[7]

-

Solid-Phase Synthesis: A significant breakthrough for combinatorial chemistry and drug discovery was the adaptation of the Biginelli reaction to a solid-phase format by Wipf and Cunningham in 1995.[1] This allowed for the rapid generation of libraries of DHPM analogs for high-throughput screening.

-

Direct N-Acylation: While the Biginelli reaction builds the N-acyl cyclic urea core in one pot, an alternative and highly versatile strategy involves the direct acylation of a pre-existing cyclic urea. This method is crucial for creating derivatives that are not accessible through the classic MCR. The reaction typically involves treating a cyclic urea, such as ethylene urea, with a reactive acylating agent like an acyl chloride or using a coupling agent to join a carboxylic acid to the urea nitrogen.[8][9]

The table below summarizes key milestones in the history of N-acyl cyclic urea discovery and synthesis.

| Year(s) | Key Discovery or Advancement | Principal Investigator(s) | Significance |

| 1891-1893 | First report of the three-component synthesis of dihydropyrimidinones (DHPMs).[1][2] | Pietro Biginelli | Established the foundational one-pot reaction for this class of compounds. |

| 1933 | First rational mechanistic investigations of the Biginelli reaction. | Folkers and Johnson | Laid the groundwork for understanding the complex reaction pathway. |

| 1980s-1990s | Discovery of DHPMs' biological activities (e.g., as calcium channel blockers).[2][3] | Various Researchers | Sparked a major revival of interest in the Biginelli reaction and its products. |

| 1995 | First solid-phase synthesis adaptation of the Biginelli reaction.[1] | Wipf and Cunningham | Enabled the use of combinatorial chemistry to create large libraries of DHPMs for drug discovery. |

| 1997 | Re-examination of the reaction mechanism and proposal of the N-acyliminium ion intermediate.[2] | C. Oliver Kappe | Provided a more accurate mechanistic model that explained the reaction's reactivity and scope. |

| 2000s-Present | Development of advanced catalytic systems (Lewis acids, enzymes, green catalysts).[4][7] | Numerous Research Groups | Improved reaction efficiency, yields, and environmental friendliness. |

Therapeutic Landscape and Broadening Applications

The N-acyl cyclic urea motif is a privileged scaffold in drug discovery due to its unique structural and electronic properties, which allow it to participate in multiple hydrogen bonding interactions.[10] The initial discovery of their role as antihypertensive agents and calcium channel blockers was just the beginning.[2] Today, these compounds are investigated for a vast range of therapeutic applications:

-

Anticancer Agents: Many N-acyl urea derivatives show potent antitumor activity by targeting key signaling pathways like EGFR, ALK, and HER2.[11]

-

Antiviral Compounds: N-acyl azacyclic ureas have been developed as highly potent HIV-1 protease inhibitors, effective against multiple drug-resistant viral strains.[12]

-

Anti-inflammatory and Antibacterial Agents: The DHPM core has been modified to produce compounds with significant anti-inflammatory and antibacterial properties.[3][13]

-

CNS Agents: Acyl ureas have been explored as sedative, hypnotic, and anticonvulsant drugs.[14]

-

Polymer Science: Beyond medicine, N-acyl substituted cyclic ureas are used as blocked isocyanates in the formulation of one-component polyurethane systems for coatings, where they act as crosslinkers upon thermal curing.[15]

Key Experimental Methodologies

To provide a practical context, this section details standardized protocols for the two primary synthetic routes to N-acyl cyclic ureas.

Protocol 1: Classic Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a typical acid-catalyzed synthesis of a 3,4-dihydropyrimidin-2(1H)-one.

Objective: To synthesize 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

-

4-Methoxybenzaldehyde (3.0 g, 20 mmol)

-

Urea (2.4 g, 40 mmol)

-

Ethyl acetoacetate (5.2 g, 40 mmol)

-

Ethanol (25 mL)

-

Concentrated Hydrochloric Acid (HCl) (3-4 drops)

-

Ice-cold water

Procedure:

-

Combine 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in a 100 mL round-bottomed flask.[16]

-

Add 25 mL of ethanol to dissolve the reactants.

-

Add 3-4 drops of concentrated HCl to the mixture to act as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 1-2 hours.[16]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 100 mL of ice-cold water with constant stirring.

-

A precipitate will form. Allow the mixture to stand, preferably overnight, to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Protocol 2: Direct N-Acylation of a Cyclic Urea with an Acyl Chloride

This protocol details the synthesis of an N-acyl cyclic urea derivative by reacting a cyclic urea with an acyl chloride.[9]

Objective: To synthesize 1-benzoyl-imidazolidin-2-one.

Materials:

-

Imidazolidin-2-one (ethylene urea) (1 equivalent)

-

Benzoyl chloride (1.1 equivalents)

-

Triethylamine (Et₃N) (1 equivalent)

-

Dry tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the imidazolidin-2-one (1 eq.) and triethylamine (1 eq.) in dry THF.[9]

-

Addition of Acyl Chloride: Cool the flask in an ice bath (0°C). Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-benzoyl-imidazolidin-2-one.[9]

Conclusion and Future Perspectives

From its serendipitous discovery in an Italian laboratory over a century ago, the N-acyl cyclic urea scaffold has evolved into a molecule of profound importance in synthetic and medicinal chemistry. The journey from the original Biginelli reaction to modern, highly-optimized synthetic protocols illustrates a remarkable progression in chemical science. The elucidation of the N-acyliminium ion's role was a pivotal moment, transforming our understanding and enabling more rational synthetic designs. Today, N-acyl cyclic ureas are not merely a historical curiosity but a vibrant and expanding area of research, continually yielding new compounds with the potential to address significant challenges in human health, from infectious diseases to cancer. Future research will likely focus on developing enantioselective synthetic methods to access chiral derivatives and further exploring the vast chemical space of this versatile scaffold to uncover novel therapeutic agents.

References

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]

-

da Silva, W. R., et al. (2020). Chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. Journal of Advanced Research, 24, 355-373. [Link]

-

Shaikh, I. N., et al. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(2), 1-15. [Link]

-

Padwa, A., et al. (2019). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. European Journal of Organic Chemistry, 2019(43), 7241-7264. [Link]

-

Sharma, V., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 24(25), 2735-2769. [Link]

-

Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2012(6), 304-316. [Link]

-

Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 143, 1307-1343. [Link]

-

Varshney, S., et al. (2024). Multi-functional Acyl Urea Compounds: A Review on Related Patents, Clinical Trials, and Synthetic Approaches. Current Organic Chemistry, 28. [Link]

-

Iriepa, I., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia. [Link]

-

Zhao, C., et al. (2005). Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains. Bioorganic & Medicinal Chemistry Letters, 15(24), 5499-5503. [Link]

-

Chinmayi, N., et al. (2020). Synthesis of 3, 4-dihydropyrimidin-2(1H)-one derivatives and evaluation of their antibacterial activity. AIP Conference Proceedings, 2265(1), 030639. [Link]

-

Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

-

Kumari, P., et al. (2025). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. Anticancer Agents in Medicinal Chemistry, 25(2), 86-98. [Link]

-

Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. [Link]

-

Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University Dissertations. [Link]

-

Chaudhary, R., & Sharma, P. K. (2015). A REVIEW ON ACYL UREAS HAVING DIFFERENT PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 493-504. [Link]

- Borsody, M. S., & Blank, W. J. (1987). N-acyl substituted cyclic ureas.

-

Pearson, W. H. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]

-

Basson, A. J., & McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron, 114, 132764. [Link]

-

Shandu, M. P., et al. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. Organic & Biomolecular Chemistry. [Link]

-

Shandu, M. P., et al. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. Royal Society of Chemistry. [Link]

-

Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

-

Rajasekaran, A., et al. (2012). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 4(3), 999-1005. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Biginelli Reaction [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. storage.googleapis.com [storage.googleapis.com]

- 15. EP0240370A2 - N-acyl substituted cyclic ureas - Google Patents [patents.google.com]

- 16. jmchemsci.com [jmchemsci.com]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (also known as

Unlike direct condensation methods which often suffer from uncontrolled cyclization to pyrimidinones, this protocol utilizes a 3-ethoxymethylene-2,4-pentanedione intermediate. This stepwise approach ensures regioselectivity, minimizes side-product formation, and allows for the isolation of the open-chain vinyl urea prior to any desired ring closure.

Key Advantages of This Protocol

-

Regiocontrol: Prevents premature cyclization to 4,6-dimethylpyrimidin-2(1H)-one.

-

Scalability: Designed for gram-to-kilogram scale transition.

-

Purity: Crystallization-driven purification eliminates the need for chromatography.

Mechanistic Principles

The synthesis relies on an addition-elimination mechanism. The electrophilic

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the critical intermediate and the risk of over-reaction (cyclization).

Experimental Protocol

Materials and Reagents

| Reagent | CAS No.[1] | Purity | Role |

| 2,4-Pentanedione (Acetylacetone) | 123-54-6 | >99% | Substrate |

| Triethyl Orthoformate (TEOF) | 122-51-0 | >98% | C1 Synthon |

| Acetic Anhydride | 108-24-7 | >99% | Solvent/Catalyst |

| Urea | 57-13-6 | >99% | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |

| Ethyl Acetate | 141-78-6 | ACS Grade | Wash Solvent |

Stage 1: Synthesis of 3-Ethoxymethylene-2,4-pentanedione

Objective: Create the reactive enol ether intermediate.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

-

Charging: Add 2,4-pentanedione (0.50 mol, 50.0 g), triethyl orthoformate (0.75 mol, 111 g), and acetic anhydride (1.0 mol, 102 g).

-

Note: Acetic anhydride drives the reaction by consuming the ethanol produced, pushing the equilibrium forward.

-

-

Reflux: Heat the mixture to reflux (approx. 140°C bath temperature) for 3–4 hours. The solution will turn from colorless to golden yellow.

-

Distillation: Reconfigure the apparatus for vacuum distillation. Remove the volatile components (ethyl acetate, acetic acid, excess TEOF) under reduced pressure.

-

Isolation: Distill the product, 3-ethoxymethylene-2,4-pentanedione.

-

Target Fraction: Boiling point ~140–145°C at 15 mmHg.

-

Yield: Expect 85–90% as a viscous yellow oil.

-

Stage 2: Condensation with Urea

Objective: Nucleophilic substitution to form the target vinyl urea.

-

Dissolution: In a 250 mL flask, dissolve Urea (0.10 mol, 6.0 g) in Absolute Ethanol (40 mL). Heat gently to 50°C to ensure complete dissolution.

-

Addition: Add 3-ethoxymethylene-2,4-pentanedione (0.10 mol, 15.6 g) dropwise to the urea solution over 10 minutes.

-

Observation: A slight exotherm may occur.[2]

-

-

Reaction: Heat the mixture to reflux for 1.5 to 2.0 hours.

-

Critical Control Point:Do not over-reflux. Prolonged heating (>3 hours) or the presence of strong acid will catalyze the cyclization to the pyrimidine. Monitor via TLC (SiO₂, 5% MeOH in DCM). The target is less polar than urea but more polar than the starting enol ether.

-

-

Crystallization: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product should precipitate as off-white to pale yellow needles.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold ethyl acetate (1 x 10 mL) to remove unreacted starting material.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Results and Characterization

Expected Yields

| Stage | Theoretical Yield | Typical Experimental Yield | Appearance |

| Intermediate | 78.0 g (from 0.5 mol) | 65–70 g (85–90%) | Yellow Oil |

| Final Target | 17.0 g (from 0.1 mol) | 12–14 g (70–82%) | Pale Yellow Solid |

Analytical Validation

To confirm the identity of This compound , perform the following checks:

-

Melting Point: 178–182°C (Decomposition).

-

Note: If MP is >210°C, the product has likely cyclized to the pyrimidine derivative.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

2.25 (s, 3H,

-

7.20 (br s, 2H,

- 8.15 (d, 1H, Vinyl-H, coupling with NH).

- 10.5 (d, 1H, NH).

-

Distinctive Feature: The presence of the vinyl proton doublet around 8.0-8.5 ppm confirms the open-chain structure. Loss of this signal suggests cyclization.

-

2.25 (s, 3H,

Troubleshooting & Critical Parameters

"The product melts too high (>200°C)."

Cause: Cyclization to 4,6-dimethylpyrimidin-2-one. Solution: Reduce reflux time in Stage 2. Ensure the ethanol is neutral (not acidic). Do not add acid catalysts (like HCl) which are common in Biginelli reactions but detrimental here.

"Low yield of intermediate."

Cause: Incomplete removal of ethanol during Stage 1. Solution: The reaction of TEOF is equilibrium-driven.[2] Ensure Acetic Anhydride is fresh and use a drying tube.

"Product is an oil/gum."

Cause: Solvent trapping or impurities. Solution: Triturate the oil with cold diethyl ether or a 1:1 mixture of Et₂O/Hexane to induce crystallization.

References

-

Mechanism of Urea Condensations: Butler, A. R., & Leitch, E. (1980). Mechanistic studies in the chemistry of urea.[3] Part I. Reaction with pentane-2,4-dione (acetylacetone).[4] Journal of the Chemical Society, Perkin Transactions 2. Link

-

Intermediate Synthesis: PubChem Compound Summary for CID 240418, 3-(Ethoxymethylene)pentane-2,4-dione. National Center for Biotechnology Information (2024). Link

-

Vinyl Urea Analogs: Singh, K., et al. (2011). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs. PMC - NCBI. Link

-

General Reactivity of Acetylacetone: Wikipedia Contributors. (2024). Acetylacetone: Reactions and Condensations.[5]Link

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous.[3][6] Always consult the Safety Data Sheet (SDS) for each chemical and perform a risk assessment before experimentation.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. ureaknowhow.com [ureaknowhow.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Acetylacetone - Wikipedia [en.wikipedia.org]

- 6. jsynthchem.com [jsynthchem.com]

Advanced Application Note: 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea as a Pyrimidine Scaffold Precursor

Introduction & Chemical Identity

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (CAS: 6971-56-8) is a specialized "push-pull" enamine intermediate used primarily in the synthesis of functionalized pyrimidines and fused heterocyclic systems. Unlike simple urea derivatives, this compound features a urea moiety conjugated to a gem-diacetyl alkene. This unique electronic structure makes it a highly reactive 1,3-dielectrophile equivalent that is pre-functionalized with a nucleophilic nitrogen source.

In drug discovery, this intermediate serves as a critical building block for 5-acetyl-6-methylpyrimidin-2(1H)-ones , a scaffold found in various bioactive molecules including kinase inhibitors, calcium channel blockers, and antimicrobial agents. By isolating or generating this intermediate in situ, researchers can bypass the variable yields often associated with traditional multi-component Biginelli reactions, offering a more controlled entry into pyrimidine chemistry.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(2,2-diacetylvinyl)urea |

| CAS Number | 6971-56-8 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Stability | Stable under dry conditions; hydrolyzes in strong acid/base without heating |

Mechanistic Principles

The utility of this compound lies in its ability to undergo intramolecular cyclocondensation . The urea nitrogen acts as an internal nucleophile, attacking one of the pendant acetyl groups. This reaction is driven by the "push-pull" electronic character:

-

Push: The urea nitrogen donates electron density into the alkene system.

-

Pull: The two acetyl groups withdraw density, activating the carbonyl carbons for nucleophilic attack.

Pathway Diagram: Cyclization to Pyrimidinone

The following diagram illustrates the activation and cyclization mechanism converting the linear intermediate into the cyclic pyrimidine core.

Figure 1: Mechanistic pathway for the conversion of the linear urea intermediate into the bioactive pyrimidinone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: While commercially available, synthesizing this intermediate fresh ensures high purity and avoids degradation products common in aged samples. This protocol uses 3-(ethoxymethylene)pentane-2,4-dione (EMME analogue) as the starting material.

Reagents:

-

Urea (60.06 g/mol ): 1.0 equiv.

-

3-(Ethoxymethylene)pentane-2,4-dione (156.18 g/mol ): 1.0 equiv.

-

Solvent: Absolute Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (catalytic, 0.1 equiv).

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 10 mmol of 3-(ethoxymethylene)pentane-2,4-dione in 50 mL of absolute ethanol.

-

Addition: Add 10 mmol of urea. The urea may not dissolve completely at room temperature.

-

Catalysis: Add 1 mmol (approx. 60 µL) of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (high Rf) should disappear, replaced by a more polar spot (product).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product, this compound, will precipitate as a pale solid.

-

Purification: Filter the solid under vacuum. Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl ether to remove unreacted starting materials.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 75–85% Characterization: ¹H NMR (DMSO-d₆) should show a doublet for the vinyl proton and a broad singlet for the urea NH.

Protocol B: Cyclization to 5-Acetyl-6-methylpyrimidin-2(1H)-one

Rationale: This is the core application. The linear intermediate is cyclized to form the heterocyclic ring. Acid catalysis is preferred for cleaner reaction profiles, though base catalysis (NaOEt) can be used for faster kinetics.

Reagents:

-

This compound (from Protocol A): 1.0 equiv.

-

Solvent: Ethanol or Acetic Acid.

-

Catalyst: Conc. HCl (37%) or p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology:

-

Suspension: Suspend 5 mmol of the urea intermediate in 20 mL of Ethanol.

-

Acidification: Add 0.5 mL of Conc. HCl (or 10 mol% pTSA).

-

Cyclization: Reflux the mixture for 6–12 hours. The suspension will typically clear as the reaction proceeds and then may reprecipitate the product or require concentration.

-

Monitoring: Monitor by HPLC or TLC. The linear urea is less polar than the cyclic pyrimidinone.

-

Work-up:

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Data Interpretation:

-

IR Spectrum: Look for the disappearance of the acyclic carbonyl bands and the appearance of the cyclic amide (lactam) stretch around 1660–1680 cm⁻¹.

-

¹H NMR: The two acetyl methyl groups (originally equivalent or similar) will differentiate significantly: one becomes a ring-methyl (C6-CH₃), the other remains an acetyl group (C5-COCH₃).

Applications in Drug Discovery

This intermediate allows for modular synthesis. By modifying the "Urea" component or the "Dicarbonyl" component before assembly, researchers can access a library of derivatives.[3]

Structural Diversification Table

| Target Scaffold | Modification Strategy | Reaction Partner |

| N1-Substituted Pyrimidinones | Use N-alkyl/aryl urea in Protocol A | N-Methylurea, N-Phenylurea |

| C5-Modified Pyrimidines | Use different dicarbonyls | 3-(Ethoxymethylene)heptane-3,5-dione |

| Fused Pyrazolo-pyrimidines | React intermediate with Hydrazine | Hydrazine Hydrate (Cyclizes across Acetyls) |

| 2-Amino-pyrimidines | Use Guanidine instead of Urea | Guanidine HCl (Forms 2-amino analog) |

Fused Heterocycle Synthesis (Advanced)

Reaction of this compound with hydrazine hydrate does not yield a simple pyrimidine. Instead, the hydrazine often attacks the dicarbonyl system first, leading to pyrazoles , or if controlled, can form pyrazolo[1,5-a]pyrimidine systems.

-

Note: To synthesize the fused system, it is often better to cyclize to the pyrimidinone first (Protocol B), convert the C2-carbonyl to a chloride (POCl₃), and then react with hydrazine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete condensation | Ensure anhydrous Ethanol is used; increase reflux time; add molecular sieves to trap water. |

| Product is Sticky/Oily | Oligomerization or wet solvent | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |

| No Cyclization (Protocol B) | Acid concentration too low | Increase HCl concentration or switch to Glacial Acetic Acid as the solvent (reflux). |

| Decomposition | Temperature too high | Do not exceed 100°C. If using DMF, keep temp below 90°C to prevent urea decomposition. |

References

-

Sigma-Aldrich. (2024). (2-Acetyl-3-oxobut-1-en-1-yl)urea Product Specification and Safety Data Sheet. Link

-

Barthakur, M. G., et al. (2007).[4] "A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides". Synlett, 2007(02), 223–226.[4] Link

-

Chechina, N. V., et al. (2018). "Reactions between 2,4-pentanedione, arylglyoxal, and urea". Chemistry of Heterocyclic Compounds. Link

-

PubChem. (2024).[5] Compound Summary: 3-(Ethoxymethylene)pentane-2,4-dione.[5] National Library of Medicine. Link

-

Khan, K. M., et al. (2018).[6] "5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study". Bioorganic Chemistry, 77, 66-74. Link

Sources

- 1. chegg.com [chegg.com]

- 2. chegg.com [chegg.com]

- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]

- 5. 3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis & Utilization of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Executive Summary

This guide details the synthesis, isolation, and downstream application of 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea (CAS: 6971-56-8). This compound, an enaminone derivative, serves as a critical "gateway intermediate" in the synthesis of functionalized pyrimidines—a scaffold ubiquitous in kinase inhibitors, antivirals, and antibiotics.

Unlike standard Biginelli multicomponent reactions which often yield complex mixtures, isolating this specific urea-vinyl intermediate allows for controlled, regiospecific cyclization. This protocol provides a high-purity synthesis method and demonstrates its conversion into 5-acetyl-2-methylpyrimidin-4(3H)-one, validating its utility in drug discovery workflows.

Technical Background & Mechanism

The Chemistry of Enaminones

This compound represents a class of compounds known as ureidomethylene-1,3-dicarbonyls . Structurally, it features a urea moiety conjugated to a vinyl group that is geminally substituted with two electron-withdrawing acetyl groups.

-

Reactivity Profile: The exocyclic double bond is highly polarized (push-pull system), making the

-carbon electrophilic and susceptible to nucleophilic attack or thermal cyclization. -

Thermodynamic Stability: The molecule exists in a delicate equilibrium. While stable as a solid, it can revert to starting materials (retro-Michael) or cyclize under acidic/basic stress in solution.

Reaction Pathway Visualization

The following diagram illustrates the formation of the intermediate and its subsequent cyclization.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Isolate the open-chain ureido-vinyl intermediate with >95% purity.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Quantity | Role |

| 3-(Ethoxymethylene)pentane-2,4-dione | 156.18 | 1.0 | 15.6 g (100 mmol) | Electrophile |

| Urea | 60.06 | 1.1 | 6.6 g (110 mmol) | Nucleophile |

| Ethanol (Absolute) | 46.07 | Solvent | 100 mL | Reaction Medium |

| Hydrochloric Acid (conc.) | 36.46 | Cat. | 5 drops | Catalyst |

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Urea (6.6 g) to Ethanol (100 mL). Stir at room temperature until fully dissolved. Note: Urea solubility in ethanol is moderate; gentle warming (30°C) may speed this up.

-

Addition: Add 3-(Ethoxymethylene)pentane-2,4-dione (15.6 g) dropwise to the stirring urea solution.

-

Catalysis: Add 5 drops of concentrated HCl. Why: Acid catalysis protonates the ethoxy oxygen, making it a better leaving group.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours .

-

Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (EMME) spot (

) should disappear.

-

-

Precipitation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product will crystallize as a white to pale-yellow solid.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted EMME and acidic residues.

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Expected Yield: 65–75% (approx. 11–13 g). Physical Appearance: White crystalline solid.[2] Melting Point: 178–180°C (dec).

Protocol B: Quality Control & Self-Validation

To ensure the protocol worked, verify the following spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO- | Presence of Urea NH protons (confirms N-C bond formation). | |

| 1H NMR | Vinyl proton ( | |

| 1H NMR | Absence of | Disappearance of Ethoxy group (confirms substitution). |

| IR Spectroscopy | 1690–1710 cm | Strong Carbonyl (C=O) stretches from acetyl groups. |

Protocol C: Application – Cyclization to Pyrimidine

Objective: Convert the intermediate into 5-acetyl-2-methylpyrimidin-4(3H)-one.

-

Dissolution: Dissolve 1.7 g (10 mmol) of This compound in 20 mL of 10% NaOH solution.

-

Cyclization: Stir at room temperature for 1 hour. The basic environment triggers the intramolecular attack of the terminal urea nitrogen onto one of the acetyl carbonyls.

-

Workup: Acidify the solution carefully with 10% HCl to pH 4–5.

-

Isolation: The pyrimidine product precipitates. Filter, wash with water, and dry.[2]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility in solvent. | Reduce ethanol volume by rotary evaporation (50%) before ice bath cooling. |

| Oily Product | Incomplete reaction or wet solvent. | Ensure Ethanol is absolute. Recrystallize oil from Ethanol/Ether. |

| Product Melts < 170°C | Contamination with Urea.[7] | Wash filter cake thoroughly with water (Urea is highly water-soluble; the product is less so). |

References

-

Vertex AI Search. (2024). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. National Institutes of Health (PMC). Available at: [Link]

-

PubChem. (2024).[8] 3-(Ethoxymethylene)pentane-2,4-dione Compound Summary. National Library of Medicine. Available at: [Link]

-

Chechina, N.V., et al. (2018). Reactions between 2,4-pentanedione, arylglyoxal, and urea. ResearchGate. Available at: [Link]

-

LookChem. (2024). N-(2-acetyl-3-oxobut-1-en-1-yl)urea Product Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]